N-heptyl-4-methyl-3-nitrobenzenesulfonamide

Description

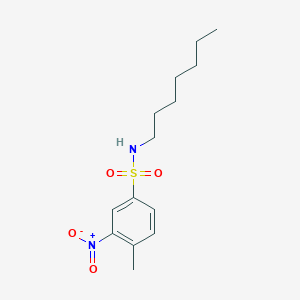

N-Heptyl-4-methyl-3-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a nitro group at the 3-position, a methyl group at the 4-position, and a heptyl chain attached to the sulfonamide nitrogen. Sulfonamides are widely studied for their diverse applications, including pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula |

C14H22N2O4S |

|---|---|

Molecular Weight |

314.40 g/mol |

IUPAC Name |

N-heptyl-4-methyl-3-nitrobenzenesulfonamide |

InChI |

InChI=1S/C14H22N2O4S/c1-3-4-5-6-7-10-15-21(19,20)13-9-8-12(2)14(11-13)16(17)18/h8-9,11,15H,3-7,10H2,1-2H3 |

InChI Key |

XEARXSANEXSMDP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCNS(=O)(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-heptyl-4-methyl-3-nitrobenzenesulfonamide typically involves the nitration of 4-methylbenzenesulfonamide followed by the introduction of the heptyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to alkylation with heptyl bromide in the presence of a base such as potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-heptyl-4-methyl-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

Reduction: N-heptyl-4-methyl-3-aminobenzenesulfonamide.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Oxidation: N-heptyl-4-carboxy-3-nitrobenzenesulfonamide.

Scientific Research Applications

N-heptyl-4-methyl-3-nitrobenzenesulfonamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-heptyl-4-methyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or disrupt biological pathways. The heptyl group enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

3-Amino-4-(Cyclohexylamino)-N-Methylbenzenesulfonamide

This compound replaces the nitro and methyl groups with amino and cyclohexylamino substituents. Key contrasts:

- Electronic Effects: The nitro group (strong electron-withdrawing) in the target compound vs. amino groups (electron-donating) alters electrophilic reactivity and binding affinity.

- Biological Activity: The amino analog was synthesized as a ferroptosis inhibitor, suggesting nitro-to-amine reduction may activate therapeutic properties in related compounds .

N-(3-Acetyl-4-Hydroxyphenyl)Benzenesulfonamide

Featuring acetyl and hydroxyl groups, this derivative demonstrates:

- Solubility : Polar hydroxyl and acetyl groups may improve water solubility compared to the nitro- and alkyl-substituted target compound.

- Target Specificity: The acetyl group could enable hydrogen bonding with biological targets, a property less pronounced in the nitro-substituted analog .

Heteroatom and Aromatic Modifications

N-(Hydrazinylmethylidene)-3-Methylsulfonyl-4-Phenoxybenzamide

This compound introduces a hydrazine moiety and phenoxy group, diverging significantly from the target compound:

- Reactivity : The hydrazine group may confer chelation or redox activity, absent in the nitrobenzenesulfonamide scaffold.

Data Table: Comparative Analysis of Sulfonamide Derivatives

Research Implications and Gaps

- Structure-Activity Relationships (SAR) : The nitro group and alkyl chain length critically influence physicochemical and biological behavior. Longer chains may improve bioavailability but require balancing with solubility limitations .

- Therapeutic Potential: Evidence from ferroptosis inhibitors and antimicrobial analogs highlights sulfonamides’ versatility, though specific data on this compound remain unexplored.

- Synthetic Pathways : General procedures for nitro-to-amine reduction (as in ) could be adapted for derivatizing the target compound into active metabolites.

Biological Activity

N-heptyl-4-methyl-3-nitrobenzenesulfonamide is a compound of growing interest due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

This compound consists of:

- Heptyl group: Enhances lipophilicity, aiding membrane penetration.

- Methyl group: May influence steric properties and solubility.

- Nitro group: Can be reduced to generate reactive intermediates.

- Sulfonamide group: Mimics natural substrates, facilitating enzyme interactions.

The molecular formula is with a molecular weight of approximately 314.40 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound's nitro group can undergo reduction, leading to the formation of reactive intermediates that may interact with proteins and nucleic acids, potentially inhibiting enzymes or disrupting cellular pathways. The sulfonamide moiety allows it to mimic natural substrates, enhancing its inhibitory effects on specific enzymes.

Biological Activity and Applications

Research indicates that this compound has potential applications in medicinal chemistry, particularly as an enzyme inhibitor. It has been investigated for its role in modulating immune responses and as a probe for studying biological pathways .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits specific enzymes by mimicking substrates due to the sulfonamide group. |

| Immune Modulation | Potentially enhances immune responses, making it a candidate for vaccine adjuvants. |

| Cell Membrane Interaction | Increased lipophilicity aids in penetrating cell membranes for intracellular effects. |

Case Studies

- Enzyme Inhibition Studies : In vitro studies have shown that this compound can inhibit certain metabolic enzymes, which may lead to altered metabolic pathways in treated cells. This inhibition is hypothesized to be mediated through competitive binding at the enzyme's active site due to the structural similarity between the compound and natural substrates.

- Immunological Research : A study explored its potential as a vaccine adjuvant by testing its effects on innate immune signaling pathways in murine models. Results indicated that the compound could prolong activation of immune responses when combined with traditional adjuvants like lipopolysaccharides (LPS), suggesting a synergistic effect .

Future Directions

Further research is warranted to elucidate the full spectrum of biological activities associated with this compound. Investigations should focus on:

- Detailed structure-activity relationship (SAR) studies to optimize its efficacy.

- In vivo studies to assess therapeutic potential and safety profiles.

- Exploration of its interactions with various biological targets beyond those currently identified.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.